molecular formula C7H12N2O3 B13471397 (2R,4R)-1-acetyl-4-aminopyrrolidine-2-carboxylic acid

(2R,4R)-1-acetyl-4-aminopyrrolidine-2-carboxylic acid

Cat. No.: B13471397
M. Wt: 172.18 g/mol
InChI Key: NAINGFNXQDSDQL-PHDIDXHHSA-N
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Description

(2R,4R)-1-acetyl-4-aminopyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-acetyl-4-aminopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with an acetylating agent under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require temperature control to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-acetyl-4-aminopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(2R,4R)-1-acetyl-4-aminopyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,4R)-1-acetyl-4-aminopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4R)-1-acetyl-4-aminopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in medicinal chemistry and drug development .

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

(2R,4R)-1-acetyl-4-aminopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H12N2O3/c1-4(10)9-3-5(8)2-6(9)7(11)12/h5-6H,2-3,8H2,1H3,(H,11,12)/t5-,6-/m1/s1

InChI Key

NAINGFNXQDSDQL-PHDIDXHHSA-N

Isomeric SMILES

CC(=O)N1C[C@@H](C[C@@H]1C(=O)O)N

Canonical SMILES

CC(=O)N1CC(CC1C(=O)O)N

Origin of Product

United States

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